6-bromo-4,7-dimethyl-1H-indazole 6-bromo-4,7-dimethyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134355
InChI: InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

6-bromo-4,7-dimethyl-1H-indazole

CAS No.:

Cat. No.: VC20134355

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4,7-dimethyl-1H-indazole -

Specification

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 6-bromo-4,7-dimethyl-1H-indazole
Standard InChI InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12)
Standard InChI Key AFLKAEWJAITNEV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C2=C1C=NN2)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

6-Bromo-4,7-dimethyl-1H-indazole has the molecular formula C₉H₉BrN₂, with a molecular weight of 225.09 g/mol. Its structure consists of an indazole core (a fused benzene and pyrazole ring) substituted with a bromine atom at position 6 and methyl groups at positions 4 and 7. The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to steric effects and lipophilicity, influencing solubility and metabolic stability .

Table 1: Comparative Physicochemical Properties of Brominated Indazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Solubility (mg/mL)
6-Bromo-1H-indazoleC₇H₅BrN₂197.032.10.15 (DMSO)
6-Bromo-4-iodo-1H-indazoleC₇H₄BrIN₂322.933.5<0.01 (Water)
6-Bromo-4,7-dimethyl-1H-indazoleC₉H₉BrN₂225.092.80.12 (DMSO)†
*Predicted using the Crippen method; †Estimated based on structural analogs .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 6-bromo-4,7-dimethyl-1H-indazole likely proceeds via functionalization of a pre-formed indazole core or cyclization of substituted benzene precursors. Key intermediates include:

  • 6-Bromo-1H-indazole: Readily available commercially (e.g., AChemBlock Catalog ID: P51121) .

  • 4,7-Dimethylindazole: Synthesized via directed ortho-metalation or Friedel-Crafts alkylation.

Stepwise Synthesis Protocol

A plausible route involves iodination followed by Suzuki-Miyaura coupling, adapted from methods used for 6-bromo-3-iodo-1H-indazole :

Step 1: Iodination of 6-Bromo-1H-indazole
6-Bromo-1H-indazole undergoes iodination at position 4 using iodine in the presence of K₂CO₃ (yield: 71%) .

Step 2: Methylation at Position 7
The intermediate is methylated via nucleophilic substitution or transition-metal-catalyzed coupling. For example, methyl iodide and NaH in THF at 0°C (yield: 48% for analogous methylations) .

Step 3: Purification
Column chromatography (ethyl acetate/cyclohexane gradient) isolates the final product .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureTimeYield
1I₂, K₂CO₃, DMFRT3 h71%
2CH₃I, NaH, THF0°C3 h48%

Pharmacological and Biological Applications

Anticancer Activity

Indazole derivatives exhibit potent anticancer effects by modulating apoptosis pathways. For instance, compound 2f (a 6-bromoindazole analog) showed IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells via caspase-3 activation and ROS generation . The methyl groups in 6-bromo-4,7-dimethyl-1H-indazole may enhance membrane permeability, potentially improving efficacy.

Kinase Inhibition

Brominated indazoles are explored as kinase inhibitors. The methyl substituents could stabilize binding interactions in ATP pockets, akin to FDA-approved drugs like entrectinib (a TRK inhibitor) .

Future Directions and Research Gaps

  • Synthetic Optimization: Develop one-pot methodologies to improve yields.

  • Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

  • ADMET Studies: Assess pharmacokinetics and metabolic pathways in vitro.

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